molecular formula C5H5Cl2NO B15055727 (4,5-Dichloro-1H-pyrrol-2-yl)methanol

(4,5-Dichloro-1H-pyrrol-2-yl)methanol

Cat. No.: B15055727
M. Wt: 166.00 g/mol
InChI Key: XGFSDNBLDCTWDB-UHFFFAOYSA-N
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Description

(4,5-Dichloro-1H-pyrrol-2-yl)methanol is a chemical compound characterized by the presence of a pyrrole ring substituted with two chlorine atoms at positions 4 and 5, and a hydroxymethyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dichloro-1H-pyrrol-2-yl)methanol typically involves the chlorination of a pyrrole derivative followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4,5-dichloropyrrole with formaldehyde under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by controlled hydroxymethylation. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions may convert the hydroxymethyl group to a methyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

  • Oxidation products include 4,5-dichloro-1H-pyrrole-2-carboxaldehyde and 4,5-dichloro-1H-pyrrole-2-carboxylic acid.
  • Reduction products include 4,5-dichloro-1H-pyrrole-2-methane.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

(4,5-Dichloro-1H-pyrrol-2-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which (4,5-Dichloro-1H-pyrrol-2-yl)methanol exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the chlorine atoms may participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins, thereby modulating biological pathways.

Comparison with Similar Compounds

  • (3-chlorophenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone
  • 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
  • 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one
  • Methyl 1H-pyrrole-2-carboxylate

Comparison: (4,5-Dichloro-1H-pyrrol-2-yl)methanol is unique due to the presence of both chlorine atoms and a hydroxymethyl group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the hydroxymethyl group allows for additional hydrogen bonding interactions, which can enhance its binding affinity and specificity in biological systems.

Properties

Molecular Formula

C5H5Cl2NO

Molecular Weight

166.00 g/mol

IUPAC Name

(4,5-dichloro-1H-pyrrol-2-yl)methanol

InChI

InChI=1S/C5H5Cl2NO/c6-4-1-3(2-9)8-5(4)7/h1,8-9H,2H2

InChI Key

XGFSDNBLDCTWDB-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1Cl)Cl)CO

Origin of Product

United States

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